Dichloro-norbornadiene-ruthenium(II)

Catalog No.
S967201
CAS No.
48107-17-1
M.F
C7H6Cl2Ru+2
M. Wt
262.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloro-norbornadiene-ruthenium(II)

CAS Number

48107-17-1

Product Name

Dichloro-norbornadiene-ruthenium(II)

IUPAC Name

2,3-dichlorobicyclo[2.2.1]hepta-1,3-diene;ruthenium(2+)

Molecular Formula

C7H6Cl2Ru+2

Molecular Weight

262.1 g/mol

InChI

InChI=1S/C7H6Cl2.Ru/c8-6-4-1-2-5(3-4)7(6)9;/h1-3H2;/q;+2

InChI Key

YEEAFQBZFSVTRQ-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=C1C2)Cl)Cl.[Ru+2]

Canonical SMILES

C1CC2=C(C(=C1C2)Cl)Cl.[Ru+2]

Dichloro-norbornadiene-ruthenium(II) is an organometallic compound characterized by its unique structure, which includes a ruthenium center coordinated to a norbornadiene ligand and two chlorine atoms. The chemical formula for this compound is C7H8Cl2Ru\text{C}_7\text{H}_8\text{Cl}_2\text{Ru}, and it is known for its catalytic properties in various organic reactions. The compound typically exists as a complex where the ruthenium atom exhibits a +2 oxidation state, contributing to its reactivity and versatility in synthetic chemistry .

Catalysis

One promising area of research for dichloro-norbornadiene-ruthenium(II) is catalysis. Studies have shown that the complex can be used as a catalyst for a variety of reactions, including ring-opening metathesis polymerization (ROMP) []. ROMP is a type of polymerization reaction that can be used to produce a wide variety of polymers with unique properties. Dichloro-norbornadiene-ruthenium(II) has been shown to be an effective catalyst for ROMP, and research is ongoing to develop new and improved catalysts based on this complex.

, particularly involving C–H bond activation and functionalization. It can catalyze the arylation of heteroarenes, enabling the formation of carbon-carbon bonds under mild conditions. Additionally, it has been utilized in cycloaddition reactions and as a catalyst in various organic transformations, such as hydrogenation and oxidation processes .

The synthesis of dichloro-norbornadiene-ruthenium(II) typically involves the reaction of ruthenium precursors with norbornadiene in the presence of chlorine sources. One common method includes the coordination of norbornadiene to a dichlororuthenium complex, often facilitated by solvent systems that stabilize the resulting product. The reaction conditions can be optimized to yield high purity and yield of the desired compound .

Dichloro-norbornadiene-ruthenium(II) finds applications primarily in catalysis. Its ability to activate C–H bonds makes it valuable in organic synthesis, particularly in producing complex molecules with high selectivity. It is also explored for potential use in polymerization processes and as a catalyst in various industrial applications, including fine chemical synthesis .

Interaction studies involving dichloro-norbornadiene-ruthenium(II) often focus on its reactivity with different substrates. These studies reveal insights into the mechanisms of catalysis, including how the compound interacts with various organic molecules to facilitate transformations. Research has shown that this ruthenium complex can effectively activate C–H bonds, leading to diverse functionalization pathways .

Dichloro-norbornadiene-ruthenium(II) shares similarities with several other organometallic compounds, particularly those involving ruthenium. Below are some notable comparisons:

Compound NameStructure FeaturesUnique Characteristics
Dichloro-tris(triphenylphosphine)-ruthenium(II)Ruthenium coordinated to phosphine ligandsKnown for excellent catalytic activity in reduction reactions
Dichloro(hexamethylbenzene)-ruthenium(II)Contains hexamethylbenzene ligandExhibits different steric and electronic properties affecting reactivity
Dichlorocyclopentadienyl-ruthenium(II)Cyclopentadienyl ligand coordinationOften used in polymerization processes due to its stability and reactivity

Dichloro-norbornadiene-ruthenium(II) stands out due to its specific ligand environment (norbornadiene), which influences its catalytic capabilities and reactivity patterns compared to other ruthenium complexes.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

Explore Compound Types